4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride
Overview
Description
“4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride” is a chemical compound with the molecular formula C12H15ClF3NO2 . It has a molecular weight of 297.7 . The compound contains a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxan-4-amine group .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14F3NO2.ClH/c13-12(14,15)18-10-3-1-2-9(8-10)11(16)4-6-17-7-5-11;/h1-3,8H,4-7,16H2;1H . This code provides a textual representation of the compound’s molecular structure .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available due to the lack of specific literature or experimental data .Scientific Research Applications
Synthesis and Chemical Properties
- Research on the synthesis and characterization of similar compounds, such as 3-Amino-4-Morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide, emphasizes the importance of specific functional groups in achieving desired chemical properties and biological activities. These studies often explore novel synthetic routes, highlighting the role of trifluoromethoxy and related groups in developing compounds with potential applications in drug discovery and material science (Lu et al., 2017).
Material Science Applications
- Investigations into the properties of fluorinated polymers, such as those containing trifluoromethyl groups, reveal their potential in creating materials with excellent thermal stability, chemical resistance, and unique physical properties. This research can guide the development of advanced materials for various industrial applications, including coatings, films, and composites (Tao et al., 2014).
Biological Activity and Pharmaceutical Applications
- Synthesis of compounds with trifluoromethoxy phenyl groups and their evaluation for biological activities, such as anticancer properties, is a significant area of research. These studies not only contribute to the understanding of the structure-activity relationship but also aid in the discovery of new therapeutic agents (Pettit et al., 2003).
Analytical and Physicochemical Studies
- The solubility and physicochemical properties of compounds in supercritical carbon dioxide or other solvents have been examined, providing valuable data for pharmaceutical formulation and material processing. Such studies can inform the design and optimization of drug delivery systems or novel material synthesis techniques (Hezave et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]oxan-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2.ClH/c13-12(14,15)18-10-3-1-2-9(8-10)11(16)4-6-17-7-5-11;/h1-3,8H,4-7,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXZKJCDCMNKAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)OC(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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